molecular formula C18H14ClF2NO3 B4324096 1-(1-BENZOFURAN-2-YL)-3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-PROPANONE

1-(1-BENZOFURAN-2-YL)-3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-PROPANONE

Cat. No.: B4324096
M. Wt: 365.8 g/mol
InChI Key: RGNNFOIDPOGOSK-UHFFFAOYSA-N
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Description

1-(1-BENZOFURAN-2-YL)-3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-PROPANONE is a complex organic compound that features a benzofuran moiety and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-BENZOFURAN-2-YL)-3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-PROPANONE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzofuran moiety, followed by the introduction of the substituted phenyl group through a series of coupling reactions. The final step often involves the formation of the propan-1-one linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(1-BENZOFURAN-2-YL)-3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-PROPANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro(difluoro)methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-BENZOFURAN-2-YL)-3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-PROPANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-BENZOFURAN-2-YL)-3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-PROPANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-benzofuran-2-yl)-3-phenylpropan-1-one
  • 1-(1-benzofuran-2-yl)-3-(4-methoxyphenyl)propan-1-one
  • 1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)propan-1-one

Uniqueness

1-(1-BENZOFURAN-2-YL)-3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-PROPANONE is unique due to the presence of the chloro(difluoro)methoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable target for research and development.

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-3-[4-[chloro(difluoro)methoxy]anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF2NO3/c19-18(20,21)25-14-7-5-13(6-8-14)22-10-9-15(23)17-11-12-3-1-2-4-16(12)24-17/h1-8,11,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNNFOIDPOGOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CCNC3=CC=C(C=C3)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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